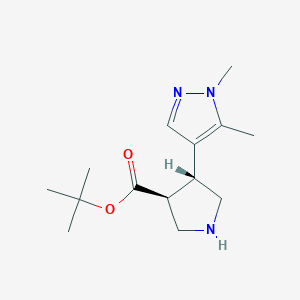

rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans" is an organo-chemical compound noted for its complex molecular structure It features a pyrrolidine backbone substituted with a pyrazolyl group and a tert-butyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate involves multiple steps:

Formation of the pyrrolidine ring: : Starting with commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions, employing appropriate catalysts and reaction conditions.

Introduction of the pyrazolyl group: : This step generally involves nucleophilic substitution reactions where the 1,5-dimethyl-1H-pyrazole is attached to the pyrrolidine ring.

Esterification: : The tert-butyl ester is typically introduced via esterification reactions using tert-butanol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis steps, optimizing reaction conditions for higher yields and purities. Processes such as flow chemistry and automated synthesis can enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, potentially forming various oxidized derivatives.

Reduction: : Reduction reactions might target the pyrazolyl moiety or other functionalities within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, modifying different parts of the molecule.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., ammonia) are frequently used.

Major Products Formed

Products can vary depending on the type and position of the reactions. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate has diverse research applications:

Chemistry: : As a chiral building block in organic synthesis, aiding in the construction of more complex molecules.

Biology: : Potentially used in biochemical assays or as a ligand in binding studies.

Medicine: : Exploring its role in drug development, especially in designing molecules with specific biological activity.

Industry: : Possible applications in material science, such as polymer synthesis or as intermediates in chemical manufacturing.

Wirkmechanismus

The compound likely interacts with biological targets through its functional groups, affecting molecular pathways such as enzymatic activity or receptor binding. The exact mechanisms are subject to ongoing research but may involve binding to active sites or altering molecular conformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 3-pyrrolidinecarboxylate: : Lacks the pyrazolyl group, making it less complex.

tert-Butyl (3R,4R)-4-(phenyl)pyrrolidine-3-carboxylate: : Features a phenyl group instead of the pyrazolyl moiety, offering different reactivity.

tert-Butyl 4-aminopyrrolidine-3-carboxylate: : Contains an amino group which can lead to different biological and chemical properties.

Highlighting Uniqueness

The presence of the pyrazolyl group and the specific stereochemistry of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate sets it apart from similar compounds, providing unique chemical reactivity and potential biological activity that are subjects of scientific interest.

How about exploring the uses of similar compounds next?

Biologische Aktivität

The compound rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate, trans (CAS No. 1969288-55-8) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H23N3O2 |

| Molecular Weight | 265.35 g/mol |

| CAS Number | 1969288-55-8 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a pyrrolidine derivative. The specific synthetic route can influence the yield and purity of the final product. Detailed methodologies are available in patent literature and chemical databases .

Pharmacological Effects

Research indicates that rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

- Antitumor Activity : Some derivatives of pyrrolidine compounds have shown promise as antitumor agents in vitro and in vivo, indicating potential applications in oncology .

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the pyrazole moiety may contribute to its interaction with specific biological targets, potentially involving modulation of enzyme activity or receptor binding.

In Vitro Studies

Recent studies have focused on the compound's effects on various cancer cell lines. For instance, a study demonstrated that derivatives similar to rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate inhibited proliferation in certain cancer cells by inducing apoptosis through mitochondrial pathways .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates in treated groups compared to controls. These studies provide preliminary evidence supporting its potential as an antitumor agent .

Comparative Analysis with Related Compounds

A comparison table highlighting the biological activities of rac-tert-butyl (3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylate against similar compounds is provided below:

| Compound Name | Antimicrobial | Antitumor | Anti-inflammatory |

|---|---|---|---|

| rac-tert-butyl (3R,4S)-4-(1,5-dimethyl... | Yes | Yes | Yes |

| Related Compound A | Yes | No | Yes |

| Related Compound B | No | Yes | Yes |

Eigenschaften

IUPAC Name |

tert-butyl (3S,4R)-4-(1,5-dimethylpyrazol-4-yl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-9-10(8-16-17(9)5)11-6-15-7-12(11)13(18)19-14(2,3)4/h8,11-12,15H,6-7H2,1-5H3/t11-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSXENIQCWFTMP-NWDGAFQWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2CNCC2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NN1C)[C@@H]2CNC[C@H]2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.